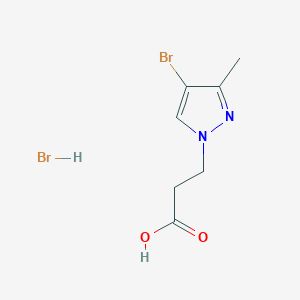

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This compound can be synthesized by reacting 3-methyl-4-bromo-1H-pyrazole with 3-amino-propanoic acid in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). The reaction yields “3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide” as its hydrobromide salt.Molecular Structure Analysis

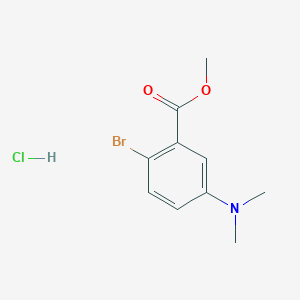

The molecular formula of this compound is C7H10Br2N2O2. Its chemical structure consists of a pyrazole ring which is substituted with a methyl group and a bromine atom at the 3 and 4 positions, respectively. The pyrazole ring is attached to a propanoic acid moiety through an amide linkage (-CONH-).Physical And Chemical Properties Analysis

The compound has a melting point of 138-140°C, a boiling point of 423.7°C at 760 mmHg, and a density of 1.7 g/cm3. It is slightly soluble in ethanol and methanol, but highly soluble in water.Wissenschaftliche Forschungsanwendungen

1. Synthesis Methods:

- Hanson and Mohamed (1997) demonstrated the synthesis of an excitatory amino acid involving 3-bromo isoxazole as a key intermediate, highlighting a method for preparing compounds related to the queried chemical structure (Hanson & Mohamed, 1997).

- D'hooghe et al. (2009) conducted a study on the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates, showcasing a methodology that might relate to the manipulation or application of the queried compound (D'hooghe et al., 2009).

2. Structural Studies and Material Science:

- Foces-Foces et al. (1997) explored the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, potentially offering insight into the structural properties and applications of similar brominated compounds (Foces-Foces et al., 1997).

- Laus et al. (2012) investigated the bromination of 1-hydroxyimidazoles, leading to various brominated compounds, which may provide a reference for the chemical behavior and applications of brominated structures similar to the queried chemical (Laus et al., 2012).

3. Applications in Green Chemistry:

- Boovanahalli et al. (2004) discussed the use of ionic liquid halide nucleophilicity for the cleavage of ethers, a methodology that could be relevant for the transformation or utilization of the queried compound in environmentally friendly chemical processes (Boovanahalli et al., 2004).

Wirkmechanismus

The compound has attracted the attention of researchers due to its ability to selectively inhibit COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins are hormone-like substances that are involved in many physiological processes in the body such as inflammation and pain.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPZYLXOFXWSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)

![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)